![molecular formula C14H18O4 B2752351 4-[4-Methoxy-3-(propan-2-yl)phenyl]-4-oxobutanoic acid CAS No. 94112-85-3](/img/structure/B2752351.png)
4-[4-Methoxy-3-(propan-2-yl)phenyl]-4-oxobutanoic acid
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Description
4-[4-Methoxy-3-(propan-2-yl)phenyl]-4-oxobutanoic acid, also known as MP4OX, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of the popular anti-inflammatory drug, ibuprofen, and has been found to exhibit promising properties as a research tool in various fields such as pharmacology, biochemistry, and neuroscience.
Scientific Research Applications
- Researchers have synthesized isomeric [11C] methoxy analogs of nimesulide using this compound. These analogs serve as potential radiotracer candidates for imaging the expression of Cyclooxygenase-2 (COX-2) in the brain. COX-2 plays a crucial role in inflammation and neurodegenerative diseases.
Radiotracer Development for Brain Imaging
These applications highlight the versatility and potential of 4-[4-Methoxy-3-(propan-2-yl)phenyl]-4-oxobutanoic acid in various scientific contexts. Keep in mind that ongoing research may uncover additional uses for this intriguing compound! 🌟
properties
IUPAC Name |
4-(4-methoxy-3-propan-2-ylphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9(2)11-8-10(4-6-13(11)18-3)12(15)5-7-14(16)17/h4,6,8-9H,5,7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKNPLJDXPKBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)CCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-Methoxy-3-(propan-2-yl)phenyl]-4-oxobutanoic acid |
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